molecular formula C13H18O3 B2539775 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid CAS No. 926189-79-9

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid

Cat. No.: B2539775
CAS No.: 926189-79-9
M. Wt: 222.284
InChI Key: RWSRIUVQFIXDLK-UHFFFAOYSA-N
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Description

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by its phenoxy group attached to a propanoic acid moiety, with additional methyl and isopropyl substituents on the aromatic ring.

Preparation Methods

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid can be synthesized through the esterification of phenol and 2-methylpropanoic acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or formic acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid include:

The uniqueness of this compound lies in its specific substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)11-6-5-9(3)12(7-11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSRIUVQFIXDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926189-79-9
Record name 2-[2-methyl-5-(propan-2-yl)phenoxy]propanoic acid
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